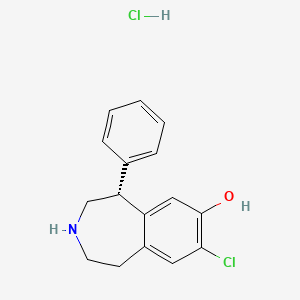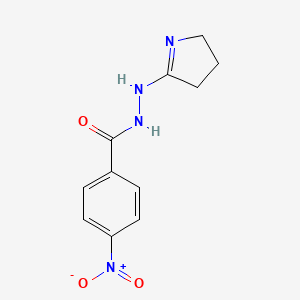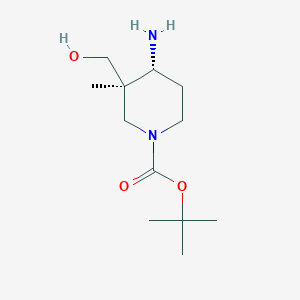
(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the tert-butoxycarbonyl (t-BOC) protecting group on the nitrogen atom and the hydroxymethyl group on the piperidine ring enhances its stability and reactivity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of a suitable precursor to form the piperidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (t-BOC) group. This step typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the t-BOC group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Substitution: Various substituted piperidines
Wissenschaftliche Forschungsanwendungen
(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of (+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the t-BOC group can enhance the compound’s stability and selectivity towards its target.
Vergleich Mit ähnlichen Verbindungen
(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine can be compared with other similar compounds, such as:
N-t-BOC-piperidine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
N-t-BOC-aminopiperidine: Lacks the hydroxymethyl and methyl groups, affecting its reactivity and stability.
N-t-BOC-(4R)-Amino-(3R)-hydroxymethylpiperidine: Similar structure but without the methyl group, which can influence its chemical properties and applications.
The unique combination of the t-BOC protecting group, hydroxymethyl group, and methyl group in this compound makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-5-9(13)12(4,7-14)8-15/h9,15H,5-8,13H2,1-4H3/t9-,12+/m1/s1 |
InChI-Schlüssel |
VFLAAWSSFKEQED-SKDRFNHKSA-N |
Isomerische SMILES |
C[C@]1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


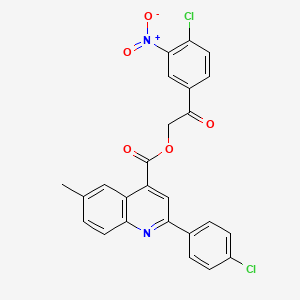

![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15086837.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15086841.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B15086844.png)
![3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086848.png)
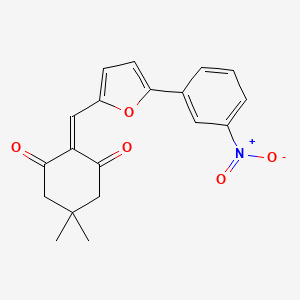
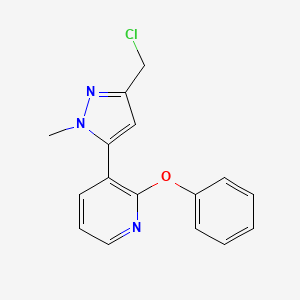

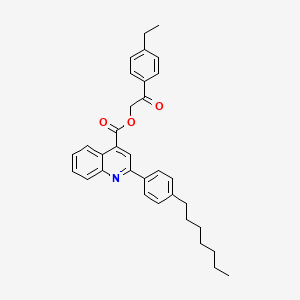
![Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B15086881.png)
